![molecular formula C13H13N3O B6612582 N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide CAS No. 854697-82-8](/img/structure/B6612582.png)
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide
Overview
Description
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide, also known as MPPC, is a synthetic compound used in scientific research. It is an aromatic heterocyclic compound belonging to the group of pyrazines. MPPC is a white crystalline solid with a melting point of 120-122°C and a molecular weight of 225.27 g/mol. It is soluble in dimethyl sulfoxide (DMSO) and is insoluble in water. MPPC has been used in a variety of research applications, including as a tool to study the biochemical and physiological effects of drugs, to study the mechanism of action of drugs, and to develop new drugs.
Scientific Research Applications
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of drugs, to study the mechanism of action of drugs, and to develop new drugs. It has also been used as a probe to study the structure and function of proteins and enzymes, as a tool to study the structure and function of cell membranes, and as a tool to study the role of calcium in cell signaling.
Mechanism of Action
The exact mechanism of action of N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide is not known. However, it is believed that it acts as an agonist at the muscarinic acetylcholine receptors, which are involved in the control of various physiological processes. It is also believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptors, which are involved in the control of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide are not fully understood. However, it has been shown to have an effect on the neurotransmitter acetylcholine, which is involved in the control of various physiological processes. It has also been shown to have an effect on the NMDA receptors, which are involved in the control of synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
The advantages of using N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide in lab experiments include its low cost and availability, its low toxicity, and its ability to be used as a tool to study the biochemical and physiological effects of drugs. The main limitation is that its exact mechanism of action is not known.
Future Directions
Future research directions for N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide include further study of its mechanism of action, further study of its biochemical and physiological effects, and further development of new drugs based on its structure. Additionally, further research is needed to investigate its potential as a tool to study the structure and function of proteins and enzymes, as a tool to study the structure and function of cell membranes, and as a tool to study the role of calcium in cell signaling.
Synthesis Methods
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide can be synthesized using several methods. The most common method is the reaction of phenylmethyl amine and 2-pyrazinecarboxylic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 120-130°C for 1-2 hours. The yield of the reaction is usually around 80%.
properties
IUPAC Name |
N-benzyl-N-methylpyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-5-3-2-4-6-11)13(17)12-9-14-7-8-15-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDHZAXDDUZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241765 | |
Record name | N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide | |
CAS RN |
854697-82-8 | |
Record name | N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854697-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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